molecular formula C9H10ClF2NO B13638890 (S)-6,7-Difluorochroman-4-amine hydrochloride

(S)-6,7-Difluorochroman-4-amine hydrochloride

Cat. No.: B13638890
M. Wt: 221.63 g/mol
InChI Key: AHLSTVVHQQPLNL-QRPNPIFTSA-N
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Description

(S)-6,7-Difluorochroman-4-amine hydrochloride ( 2891581-60-3) is a chiral chemical building block of high value in scientific research, particularly in medicinal chemistry and drug discovery . Its molecular formula is C 9 H 10 ClF 2 NO and it has a molecular weight of 221.63 g/mol . The compound is characterized by its chroman scaffold, an amine functional group, and fluorine substituents at the 6 and 7 positions, which are often leveraged to influence the molecule's electronic properties, metabolic stability, and binding affinity in biological systems. A key application of this (S)-enantiomer is its role as a critical synthetic intermediate in the development of more complex, biologically active molecules. For instance, it is used in the preparation of acid addition salts for pharmaceutical compounds, such as certain benzimidazole carboxamides, which have been investigated as potential therapeutic agents . As a standard handling precaution, this compound should be stored sealed in a dry environment under an inert atmosphere at room temperature to maintain its stability and purity . This product is strictly for Research Use Only.

Properties

Molecular Formula

C9H10ClF2NO

Molecular Weight

221.63 g/mol

IUPAC Name

(4S)-6,7-difluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride

InChI

InChI=1S/C9H9F2NO.ClH/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11;/h3-4,8H,1-2,12H2;1H/t8-;/m0./s1

InChI Key

AHLSTVVHQQPLNL-QRPNPIFTSA-N

Isomeric SMILES

C1COC2=CC(=C(C=C2[C@H]1N)F)F.Cl

Canonical SMILES

C1COC2=CC(=C(C=C2C1N)F)F.Cl

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

  • IUPAC Name: (4S)-6,7-difluoro-3,4-dihydro-2H-chromen-4-amine hydrochloride
  • Molecular Formula: C₉H₁₀ClF₂NO
  • Molecular Weight: 221.63 g/mol
  • Structural Features: The compound features a chroman ring substituted with fluorine atoms at positions 6 and 7 and an amine group at position 4, protonated as a hydrochloride salt to enhance solubility and stability.

Preparation Methods of (S)-6,7-Difluorochroman-4-amine Hydrochloride

Detailed Synthetic Steps

Synthesis of 6,7-Difluorochroman-4-one
  • The chromanone precursor is synthesized by selective fluorination of chroman derivatives or via cyclization reactions involving fluorinated phenols and appropriate ketone building blocks.
  • Typical solvents include non-polar organic solvents such as tetrahydrofuran, which provide an optimal medium for fluorination and cyclization reactions.
Enantioselective Reduction to (S)-6,7-Difluorochroman-4-ol
  • The key chiral intermediate, (S)-6,7-difluorochroman-4-ol, is prepared by asymmetric reduction of 6,7-difluorochroman-4-one.
  • Enzymatic reduction employs ketoreductase enzymes from short-chain or medium-chain dehydrogenase/reductase families, often combined with coenzymes such as NAD(P)H and coenzyme recycling systems (e.g., glucose dehydrogenase) to enhance efficiency and stereoselectivity.
  • Alternatively, asymmetric catalytic hydrogenation can be performed using chiral ruthenium catalysts such as RuCl(p-cymene)[(R,R)-Ts-DPEN] under controlled temperatures (30–50 °C) and with hydrogen donors like formic acid combined with amines (triethylamine or diisopropylethylamine).
  • Reaction conditions are optimized to balance reaction time and chiral purity, avoiding low temperatures that prolong the reaction or high temperatures that reduce enantiomeric excess.
Amination to Form (S)-6,7-Difluorochroman-4-amine
  • The conversion of the chiral alcohol to the amine typically involves substitution reactions, such as nucleophilic displacement or reductive amination protocols.
  • Specific reagents and conditions vary but often include activation of the hydroxyl group followed by reaction with ammonia or amine sources under mild conditions to preserve stereochemistry.
Formation of Hydrochloride Salt
  • The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid in suitable solvents, enhancing water solubility and stability for downstream applications.
  • Crystallization from solvents such as hexane, diethyl ether, or mixed solvents is employed to purify the hydrochloride salt, yielding a stable, high-purity product.

Solubility and Stock Solution Preparation

  • The hydrochloride salt exhibits good solubility in polar solvents such as dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and aqueous buffers.
  • Stock solutions are prepared by dissolving the compound at defined molarities (1 mM, 5 mM, 10 mM), with volumes adjusted according to the mass of compound used, as exemplified in the following table:
Stock Solution Molarity Volume for 1 mg (mL) Volume for 5 mg (mL) Volume for 10 mg (mL)
1 mM 4.512 22.5601 45.1202
5 mM 0.9024 4.512 9.024
10 mM 0.4512 2.256 4.512
  • Preparation of in vivo formulations involves sequential addition of solvents ensuring clarity at each step, with DMSO master solutions diluted with PEG300, Tween 80, and water or corn oil, facilitating biological studies.

Analytical and Purification Techniques

Comparative Analysis of Preparation Methods

Aspect Enzymatic Reduction Asymmetric Catalytic Hydrogenation
Catalyst Ketoreductase enzymes Chiral ruthenium complexes (e.g., RuCl(p-cymene)[(R,R)-Ts-DPEN])
Hydrogen Donor NAD(P)H with coenzyme recycling Formic acid and amine mixtures (e.g., triethylamine)
Temperature Range Mild (25–35 °C) Moderate (30–50 °C)
Reaction Time Moderate, depends on enzyme activity Faster, but sensitive to temperature
Enantiomeric Excess (ee) >98% High, but temperature sensitive
Scalability Suitable for industrial scale with enzyme recycling Amenable to scale-up with catalyst optimization
Environmental Impact Biocatalytic, greener process Uses metal catalysts, requires handling of metal waste

Both methods achieve high stereoselectivity, but enzymatic reduction offers milder conditions and greener chemistry, while catalytic hydrogenation provides rapid reaction times suitable for industrial production.

Summary of Research Findings

  • The preparation of this compound hinges on the successful asymmetric reduction of fluorinated chromanones, with enzymatic and catalytic methods both validated in literature.
  • The choice of hydrogen donor, solvent, temperature, and catalyst critically influences yield and stereochemical purity.
  • Crystallization and salt formation are essential for isolating a stable, pure product suitable for pharmaceutical development.
  • Analytical techniques confirm the structural and stereochemical integrity of the final compound, ensuring its suitability as a chiral intermediate in drug synthesis.
  • The hydrochloride salt form improves solubility and handling, facilitating formulation development for biological applications.

Chemical Reactions Analysis

Types of Reactions

(S)-6,7-Difluorochroman-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, alcohols, or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(S)-6,7-Difluorochroman-4-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: Used in the development of new materials or as intermediates in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-6,7-Difluorochroman-4-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: 5,7-Difluorochroman-4-amine Hydrochloride

The 5,7-difluoro isomer (CAS 1392211-80-1) shares the same molecular formula (C₉H₉F₂NO·HCl) but differs in fluorine substitution at positions 5 and 7 instead of 6 and 7. For example, the 5,7-isomer exhibits distinct Hazard Statements (H302: Harmful if swallowed; H315: Causes skin irritation) and requires specific handling protocols, as noted by American Elements .

Property (S)-6,7-Difluorochroman-4-amine HCl 5,7-Difluorochroman-4-amine HCl
CAS Number 886762-82-9 1392211-80-1
Fluorine Positions 6,7 5,7
Molecular Weight (g/mol) ~223.64 221.63
Purity ≥95% Not specified
Hazard Statements Inferred similar to 5,7-isomer H302, H315, H319, H335

Enantiomeric Forms: (R)-5,7-Difluorochroman-4-amine Hydrochloride

Enantiomeric differences critically impact pharmacological activity; for instance, the (S)-configuration may enhance selectivity for serotonin or adrenergic receptors due to spatial compatibility with chiral binding pockets .

Structural Analogs: Chroman-Based Alkaloid Hydrochlorides

Compounds like berberine hydrochloride (CAS 633-65-8) and palmatine hydrochloride (CAS 10605-02-4) share the chroman backbone but incorporate extended aromatic systems (e.g., isoquinoline rings). These analogs exhibit broader biological activities, such as antimicrobial and anti-inflammatory effects, but lack fluorine substitutions, reducing their metabolic stability compared to difluorochroman derivatives .

Supplier and Market Information

Supplier Purity Price (per gram) Availability
Shanghai Hansi Chemical Co. 95% ¥5,922.00 Limited stock
Bidepharm ≥95% Not disclosed Custom synthesis
960 Chemical Network 95% Market-dependent Bulk inquiries

Biological Activity

(S)-6,7-Difluorochroman-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its chemical properties, biological mechanisms, and findings from various studies that highlight its potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C9H8ClF2N
Molecular Weight 221.63 g/mol
Boiling Point Not available
LogP 1.69
Polar Surface Area 35.25 Ų

These properties suggest that this compound has moderate lipophilicity, which may facilitate its interaction with biological membranes and molecular targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The presence of fluorine atoms enhances binding affinity to various enzymes and receptors, potentially modulating their activity. The amine group is crucial for forming hydrogen bonds and electrostatic interactions, which are essential for its overall biological effects.

Biological Activities

Recent studies have explored the following potential biological activities of this compound:

  • Antimicrobial Activity : Research indicates that this compound exhibits antibacterial properties against various bacterial strains. For instance, it has demonstrated minimum inhibitory concentrations (MICs) as low as 0.39 μg/mL against certain pathogens .
  • Anticancer Properties : Early investigations suggest that the compound may have anticancer effects. It has been shown to induce apoptosis in cancer cell lines by increasing reactive oxygen species (ROS) production and disrupting mitochondrial membrane potential .
  • Enzyme Inhibition : The compound is being studied for its potential to inhibit specific enzymes involved in disease processes. For example, it may act as an inhibitor of SIRT2, an enzyme linked to neurodegenerative diseases .

Case Studies and Research Findings

  • Antibacterial Study :
    • A study evaluated the antibacterial efficacy of various difluorochroman derivatives, including this compound. Results indicated significant activity against Gram-positive bacteria, with a notable MIC of 1.56 μg/mL against Staphylococcus aureus .
  • Anticancer Mechanism :
    • In a cell line study involving ovarian cancer cells (A2780), the compound was found to increase ROS levels significantly over time, suggesting a mechanism involving oxidative stress leading to apoptosis . The study reported that treatment with concentrations up to 50 μM resulted in a plateau effect on ROS production.
  • Enzyme Activity Modulation :
    • Investigations into the modulation of gastric H,K-ATPase activity revealed that this compound could serve as a potassium-competitive acid blocker (P-CAB), showcasing its potential in treating acid-related disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-6,7-Difluorochroman-4-amine hydrochloride, and how is purity validated?

  • Methodology :

  • Synthesis : Begin with fluorinated chroman precursors, followed by chiral resolution (e.g., using chiral HPLC or enzymatic catalysis) to isolate the (S)-enantiomer. Amine functionalization via reductive amination or nucleophilic substitution is typical.
  • Purity Validation : Use HPLC with a chiral column (e.g., Chiralpak® AD-H) to confirm enantiomeric excess (>95%). Quantify impurities via LC-MS and compare against pharmacopeial standards .
    • Key Parameters : Retention time, enantiomeric ratio, and mass spectral data.

Q. Which analytical techniques are suitable for quantifying this compound in complex matrices?

  • Methodology :

  • RP-HPLC : Develop a gradient elution method with a C18 column, mobile phase (e.g., acetonitrile/0.1% TFA in water), and UV detection at 254 nm. Validate linearity (R² ≥0.99), LOD/LOQ, and recovery rates (85–115%) .
  • NMR Spectroscopy : Use 1^1H/19^19F NMR to confirm structural integrity and fluorine substitution patterns .

Q. How can researchers verify the structural identity of this compound?

  • Methodology :

  • Spectral Data : Cross-reference IR (amine N-H stretch ~3300 cm⁻¹) and 13^13C NMR (quaternary carbons in chroman ring) with published spectra.
  • CAS Registry : Confirm identity using CAS 1213126-25-0 and cross-check with databases like PubChem or ChemSpider .

Q. What safety protocols are essential for handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
  • Waste Disposal : Segregate acidic waste (hydrochloride salt) and neutralize before disposal. Follow institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can experimental design be optimized to study the pharmacological activity of this compound?

  • Methodology :

  • Dose-Response Studies : Use in vitro assays (e.g., receptor binding) with logarithmic dose ranges (1 nM–100 µM). Include positive/negative controls (e.g., known agonists/antagonists).
  • Statistical Power : Calculate sample size using ANOVA or t-test assumptions (α=0.05, power=0.8) to ensure reproducibility .

Q. How should researchers resolve contradictions in reported pharmacological data for this compound?

  • Methodology :

  • Meta-Analysis : Compare experimental conditions (e.g., cell lines, assay buffers) across studies. Identify confounding variables (e.g., solvent DMSO concentration affecting viability).
  • Replication : Repeat key experiments under standardized conditions to isolate variables .

Q. What strategies ensure the stability of this compound during long-term storage?

  • Methodology :

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC and mass balance analysis.
  • Lyophilization : For aqueous solutions, lyophilize and store at -20°C under argon to prevent hydrolysis/oxidation .

Q. How can in vitro assays be designed to evaluate the compound’s interaction with CNS targets?

  • Methodology :

  • Receptor Binding Assays : Use radioligands (e.g., 3^3H-labeled) in competitive binding studies with membrane preparations from transfected HEK293 cells.
  • Functional Assays : Measure cAMP accumulation or calcium flux via FLIPR for G-protein-coupled receptor activity .

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